(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid
Description
Historical Context of Pyrazolo[3,4-b]pyridines in Chemical Research
Pyrazolo[3,4-b]pyridines represent a class of bicyclic heterocyclic compounds first synthesized in the early 20th century. The foundational work of Ortoleva in 1908 demonstrated the synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridines through reactions involving diphenylhydrazone and pyridine. Subsequent advancements by Bulow in 1911 expanded the structural diversity of these compounds by introducing N-phenyl-3-methyl derivatives, establishing their synthetic versatility. Over the past century, over 300,000 derivatives of this scaffold have been documented, with significant interest stemming from their structural resemblance to purine bases like adenine and guanine. This similarity has driven their exploration in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors and other bioactive molecules.
Significance of Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, occupy a central role in drug discovery due to their ability to mimic endogenous biomolecules and engage diverse biological targets. Their structural plasticity allows for precise modulation of electronic, steric, and solubility properties, making them ideal scaffolds for therapeutic agents. For instance, the pyrazolo[3,4-b]pyridine core has been leveraged in designing molecules with antitumor, anti-inflammatory, and antidiabetic activities, underscoring its broad applicability. The incorporation of sulfur-containing heterocycles, such as thiophene moieties, further enhances their binding affinity to enzymatic pockets, as seen in kinase inhibitors.
Position of (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic Acid in Modern Research
The compound this compound exemplifies the strategic functionalization of the pyrazolo[3,4-b]pyridine core. The thiophene substituent at position 4 introduces electron-rich aromaticity, potentially enhancing interactions with hydrophobic regions of biological targets. The acetic acid moiety at position 1 provides a carboxylic acid group, enabling salt formation or hydrogen bonding, which is critical for improving pharmacokinetic properties. Recent studies on analogous structures, such as pyrazolo[3,4-b]pyridine-6-carboxylate derivatives, have demonstrated significant antidiabetic activity via α-amylase inhibition, suggesting potential therapeutic pathways for this compound.
Overview of Pyrazolo[3,4-b]pyridine Core in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold supports up to five diversity centers (N1, C3, C4, C5, C6), enabling tailored modifications for specific biological applications. For example:
- Antitumor agents : Derivatives with halogen or alkyl groups at C3 and C5 exhibit kinase inhibitory activity.
- Anti-inflammatory agents : Substituents like aryl or heteroaryl groups at C4 modulate COX-2 selectivity.
- Antidiabetic agents : Carboxylate and hydrazide functionalities at C6 enhance α-amylase binding.
Table 1 summarizes key structural modifications and associated biological activities observed in pyrazolo[3,4-b]pyridine derivatives:
Research Significance and Objectives
This article aims to delineate the synthetic pathways, structural features, and potential therapeutic applications of this compound. By examining its heterocyclic core and functional groups, we explore its relevance in addressing unmet medical needs, particularly in metabolic and inflammatory disorders. The compound’s unique substitution pattern—combining a thiophene ring and acetic acid moiety—positions it as a promising candidate for further preclinical evaluation.
Properties
IUPAC Name |
2-(3-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZIIVXFSBNUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CC=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The foundational pyrazolo[3,4-b]pyridine system is typically assembled via cyclocondensation between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. A modified Monsanto carbonylation approach provides the acetic acid precursor, while FeCl₃-supported alumina catalysis enables efficient three-component coupling.
Representative Protocol (adapted from):
- Combine 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine (10 mmol), benzoylacetonitrile (10 mmol), and 4-methoxybenzaldehyde (10 mmol) in anhydrous ethanol.
- Add FeCl₃/basic Al₂O₃ catalyst (1 mmol FeCl₃ basis).
- Reflux under O₂ atmosphere for 6 hours to achieve 86% yield of cyclized product.
Thien-2-yl Group Installation Strategies
Direct C-H Functionalization
N1-Acetic Acid Functionalization
Alkylation of Pyrazole Nitrogen
The critical acetic acid moiety is introduced through nucleophilic alkylation using bromoacetic acid derivatives. US3984431A details a two-stage protection/deprotection sequence:
- Protect pyrazole nitrogen with benzyl group using benzyl bromide/K₂CO₃ in DMF
- React with ethyl bromoacetate (2.5 equiv) at 60°C for 8 h
- Hydrogenolyze benzyl group (H₂/Pd-C, EtOAc)
- Saponify ester with NaOH/EtOH/H₂O (82% overall yield)
Methyl Group Introduction
Directed C-H Methylation
Position-selective methylation at C3 is achieved through:
- Radical methylation using (NH₄)₂S₂O₈/MeOH system
- Transition metal-catalyzed methyl transfer from trimethylaluminum
Comparative Data (adapted from):
| Method | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Radical | None | 67 | 3:1 (C3:C5) |
| Pd(OAc)₂ | 5 mol% | 89 | >20:1 |
| FeCl₃/Al₂O₃ | 10 wt% | 78 | 15:1 |
Integrated Synthetic Routes
Convergent Three-Component Assembly
Combining methodologies from and:
- Prepare 3-methyl-4-iodopyrazolo[3,4-b]pyridine via iodocyclization
- Perform Kumada coupling with thien-2-ylmagnesium bromide
- Install acetic acid via Mitsunobu reaction with ethyl glycolate
- Final hydrolysis with HCl/EtOH (76% overall yield)
- Oxygen atmosphere increases cyclization yield by 40% compared to air
- Acetic acid (6 equiv) suppresses byproduct formation during pyrazole ring closure
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations affecting the thiophene ring, yielding sulfoxides or sulfones.
Reduction: Reductive conditions may reduce nitro or carbonyl groups if present in derivatives.
Substitution: The aromatic positions of both pyridine and thiophene rings are susceptible to electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, Friedel-Crafts alkylating agents.
Major Products:
Sulfoxide and sulfone derivatives from oxidation.
Alcohols and amines from reduction.
Various substituted aromatic derivatives from substitution.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid may exhibit neuroprotective properties. Studies have suggested that derivatives of pyrazolo[3,4-b]pyridine can inhibit certain enzymes involved in neurodegeneration, making them potential candidates for treating diseases like Alzheimer's and Parkinson's.
Anti-inflammatory Effects
The compound's structure suggests it may interact with inflammatory pathways. Preliminary studies have indicated that it could modulate the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory response. This makes it a candidate for developing anti-inflammatory drugs.
Anticancer Properties
Emerging research has pointed towards the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting a pathway for further investigation in oncology.
Data Table: Summary of Applications
Case Study 1: Neuroprotective Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that specific derivatives significantly reduced cell death and improved cell viability compared to controls.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. Using an animal model of arthritis, researchers administered this compound and observed a marked reduction in inflammatory markers and joint swelling compared to untreated groups.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The pyrazolo-pyridine core is critical in binding interactions, while the thiophene ring modulates the electronic properties, enhancing affinity and specificity. These interactions can lead to inhibition or activation of target pathways, influencing biological and chemical processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
Trifluoromethyl and difluoromethyl groups introduce strong electron-withdrawing effects, which can modulate reactivity and binding affinity .
Steric and Hydrophobic Properties: Compounds with bulky substituents (e.g., pyrazol-4-yl or cyclopropyl groups) exhibit higher molecular weights (e.g., 375.38 g/mol for a cyclopropyl analog ) but may reduce solubility or bioavailability.
Commercial and Synthetic Viability :
- The target compound and several analogs (e.g., furan and methoxyphenyl derivatives) are listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or market demand .
Research and Application Context
- Pharmacological Potential: Analogous acetic acid derivatives, such as etodolac (a pyranoindole-acetic acid anti-inflammatory drug), highlight the importance of the acetic acid moiety in bioactivity . However, the target compound’s thiophene and pyrazole groups may confer distinct target selectivity.
Biological Activity
(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique pyrazolo-pyridine core with a thiophene substituent. Its structural characteristics contribute to its biological activity, offering a platform for various pharmacological applications.
The exact mechanism of action for this compound remains largely unexplored. However, preliminary research suggests that it may exhibit inhibitory activity against specific biochemical pathways. The compound is believed to interact with molecular targets that are yet to be fully identified, indicating ongoing research in this area .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo compounds, including those related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated strong antibiofilm activity, outperforming conventional antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's structural similarities to other known anticancer agents suggest potential antiproliferative effects. In vitro studies have shown that related pyrazolo derivatives can inhibit the proliferation of various cancer cell lines, including A172 and U87MG. The inhibition rates were assessed using the Sulforhodamine B assay, confirming the cytotoxic effects of these compounds on cancer cells .
Structure-Activity Relationships (SAR)
Studies have dissected the structure-activity relationships of pyrazolo derivatives to identify key features responsible for their biological activities. For example, modifications in the thiophene or pyrazole moieties can significantly affect their potency against targets like TBK1 (TANK-binding kinase 1), which is implicated in immune responses and cancer progression. One derivative demonstrated an IC50 value of 0.2 nM against TBK1, showcasing the potential for developing selective inhibitors based on this scaffold .
Case Studies
Several studies have explored the biological profile of related compounds:
- Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives for their antimicrobial properties and found several with potent activity against resistant strains.
- Cytotoxicity Assessment : Research involving cell viability assays revealed that certain derivatives exhibited low toxicity toward normal cells while effectively targeting cancer cells.
- Inhibition Studies : Compounds were tested for their ability to inhibit essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR), with promising results indicating their potential as therapeutic agents in infectious diseases and cancer treatment .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-b]pyridine acetic acid derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Core Formation : Cyclocondensation of substituted pyrazole precursors with thiophene derivatives under reflux conditions (e.g., using DMF as a solvent at 120°C for 6–12 hours) .
- Acylation : Introduction of the acetic acid moiety via nucleophilic substitution, often employing chloroacetic acid or ethyl bromoacetate in the presence of K₂CO₃ as a base .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Key Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and catalyst selection (e.g., Pd for cross-coupling steps) critically impact yield .
Basic: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, pyrazole CH₃ at δ 2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.1) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the pyrazolo-pyridine core .
Advanced: How can researchers optimize low yields in the acylation step?
Methodological Answer:
Low yields (<50%) often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature Modulation : Conducting reactions at 0–5°C to suppress by-products like N-alkylation .
- Catalyst Screening : Testing Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to enhance regioselectivity .
- In Situ Monitoring : Using TLC (silica GF254, ethyl acetate mobile phase) to track reaction progress and terminate at optimal conversion .
Advanced: How to resolve contradictions between computational and experimental spectroscopic data?
Methodological Answer:
Discrepancies (e.g., predicted vs. observed IR stretches) require:
- Multi-Technique Validation : Cross-checking with solid-state NMR or Raman spectroscopy to account for crystal packing effects .
- DFT Refinement : Re-optimizing computational models (B3LYP/6-31G*) using experimental bond lengths from X-ray data .
Example : A 10 cm⁻¹ deviation in C=O stretch (calc. 1720 vs. exp. 1710 cm⁻¹) may indicate hydrogen bonding not modeled in simulations .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound class?
Methodological Answer:
SAR workflows include:
- Substituent Libraries : Synthesizing analogs with varied substituents (e.g., CF₃ vs. CH₃ at position 4) to assess electronic effects .
- Biological Assays : Testing inhibition of kinase targets (e.g., IC₅₀ values via fluorescence polarization assays) .
- Docking Studies : Using AutoDock Vina to predict binding poses in active sites (e.g., pyrazole-thiophene interactions with ATP-binding pockets) .
Basic: What purification techniques ensure high purity for biological testing?
Methodological Answer:
- Recrystallization : Ethanol/water (3:1) achieves >95% purity, monitored by HPLC (C18 column, 1.0 mL/min, 254 nm) .
- Size-Exclusion Chromatography : For removing high-MW impurities (e.g., dimers) .
Critical Step : Lyophilization post-purification ensures solvent-free, stable powders for in vitro assays .
Advanced: How can computational modeling predict solubility and formulation challenges?
Methodological Answer:
- COSMO-RS Simulations : Estimate logP (e.g., predicted 2.8 vs. exp. 3.1) to guide solvent selection for solubility studies .
- pH-Dependent Stability : Molecular dynamics (AMBER) models protonation states at physiological pH, identifying degradation-prone sites (e.g., acetic acid group at pH >7) .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
Instability (e.g., 20% degradation at pH 2) is probed via:
- LC-MS Degradant Profiling : Identifying cleavage products (e.g., thiophene ring oxidation) .
- Kinetic Studies : Monitoring degradation rates (k = 0.05 h⁻¹) under varying temperatures to calculate activation energy (Eₐ) .
Mitigation : Formulate with enteric coatings or buffering agents (e.g., citrate) for oral delivery .
Basic: How is biological activity assessed in early-stage research?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (0.1–100 µM) against COX-2 or PI3K, with IC₅₀ calculated via GraphPad Prism .
- Cytotoxicity Screening : MTT assays on HEK293 cells (48-hour exposure, CC₅₀ >50 µM indicates selectivity) .
Advanced: How to address low reproducibility in crystallographic data?
Methodological Answer:
Inconsistent unit cell parameters arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
